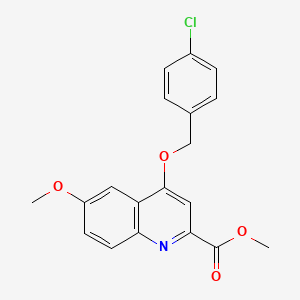
Methyl 4-((4-chlorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((4-chlorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate” is likely a synthetic organic compound. The molecule contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also has a methoxy group (-OCH3), a carboxylate ester group (-COO
Wissenschaftliche Forschungsanwendungen
Synthetic and Crystallographic Studies
Studies have explored the synthetic routes and structural characterization of quinoline derivatives, highlighting their importance in the development of libraries for biological testing. Kovalenko et al. (2020) detailed the methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrating its potential as a Hepatitis B Virus replication inhibitor through molecular docking simulations and in vitro studies Kovalenko et al., 2020. Similarly, the novel one-pot synthesis of this compound provides insights into its synthesis and crystal structure, offering a basis for further modification and application in drug discovery Kovalenko et al., 2019.
Anticancer and Antimicrobial Agents
Compounds structurally related to "Methyl 4-((4-chlorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate" have been evaluated for their cytotoxic and antimicrobial properties. Zhao et al. (2005) synthesized and assessed 4-anilino-2-phenylquinoline derivatives for cell growth inhibition, identifying compounds with significant cytotoxicity against cancer cells, emphasizing the role of the quinoline core in developing anticancer agents Zhao et al., 2005. Additionally, Desai et al. (2011) reported on quinazolinone and thiazolidinone compounds with potential antimicrobial activity, underlining the versatility of quinoline derivatives in addressing different biological targets Desai et al., 2011.
Chemical Modification and Environmental Interactions
The chemical modification of quinoline derivatives by environmental and pathogenic bacteria, as studied by Thierbach et al. (2017), reveals the ecological relevance and potential bioremediation applications of these compounds. The ability of bacteria to transform and detoxify quinoline derivatives like 2-Heptyl-4-hydroxyquinoline N-oxide suggests novel approaches to mitigate the environmental impact of these bioactive molecules Thierbach et al., 2017.
Eigenschaften
IUPAC Name |
methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-23-14-7-8-16-15(9-14)18(10-17(21-16)19(22)24-2)25-11-12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQAZSQQHMKPQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=C(C=C3)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((4-chlorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2397853.png)
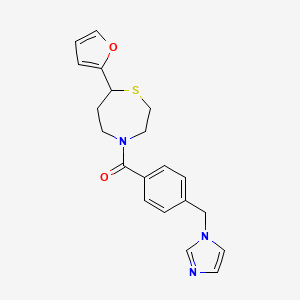
![Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2397855.png)
![N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2397858.png)
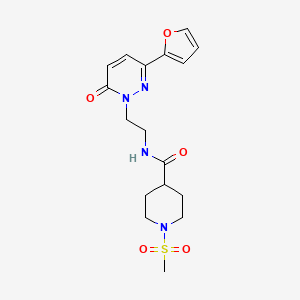
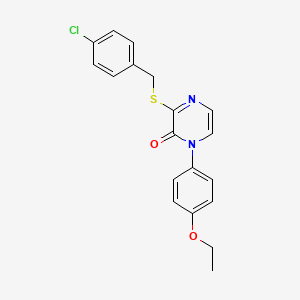
![1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one](/img/structure/B2397861.png)
![3-ethyl-6-({4-[(2-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2397862.png)


![N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397866.png)

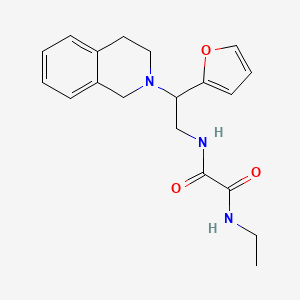
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2397873.png)